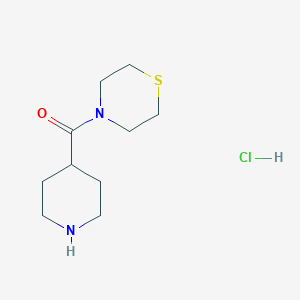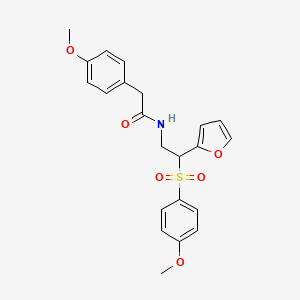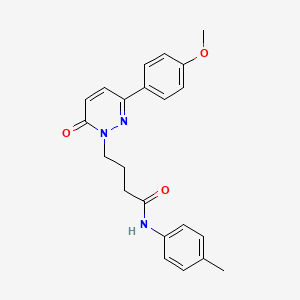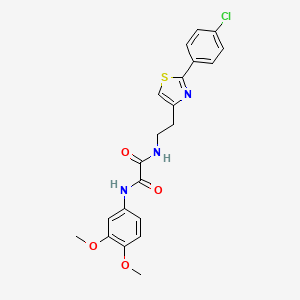
N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a thiazole ring. Thiazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure . In the case of thiazoles, these elements are carbon, nitrogen, and sulfur .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazoles can be synthesized through a variety of methods. For instance, one common method involves the reaction of α-haloketones with thioamides .Molecular Structure Analysis
Thiazoles have a five-membered ring structure with three carbon atoms, one nitrogen atom, and one sulfur atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The synthesis and structural characterization of chemical compounds related to N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide offer insights into their potential applications in scientific research. One study highlights the synthesis of pyrazole- and isoxazole-based heterocycles, demonstrating a method for creating compounds with potential antiviral activity, specifically against Herpes simplex type-1 (HSV-1) (Dawood et al., 2011). Another research focuses on the tautomerism in thiazole derivatives, providing a basis for understanding the chemical behavior and stability of such compounds (Beuchet et al., 1999).
Chemical Protection and Reactivity
The 3,4-dimethoxybenzyl moiety has been investigated as a novel N-protecting group for thiazetidine derivatives, illustrating the versatility of similar compounds in chemical synthesis and modification processes (Grunder-Klotz & Ehrhardt, 1991). Furthermore, the study of intramolecular hydrogen bonds in thiazole derivatives sheds light on the influence of such bonds on the chemical properties and reactivity of related compounds (Castro et al., 2007).
Potential Anticancer Applications
Research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents suggests that similar structures, including N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide, could be explored for their anticancer activities (Gomha et al., 2016).
Antiallergy Potential
A study on N-(4-substituted-thiazolyl)oxamic acid derivatives as antiallergy agents indicates that compounds with similar structural features might possess significant antiallergy efficacy, offering a new avenue for the development of therapeutic agents (Hargrave et al., 1983).
Propiedades
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(3,4-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-28-17-8-7-15(11-18(17)29-2)24-20(27)19(26)23-10-9-16-12-30-21(25-16)13-3-5-14(22)6-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYDNLOIWKTEAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

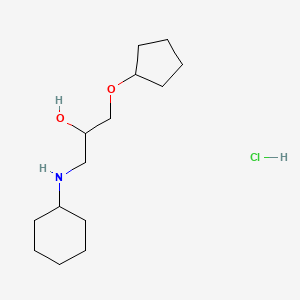

![5-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2384077.png)
![3,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2384078.png)




![6-(4-Ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2384084.png)


